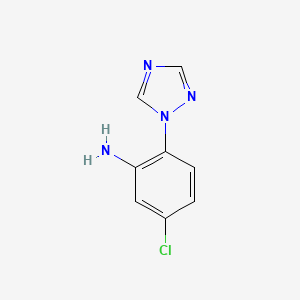

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Vue d'ensemble

Description

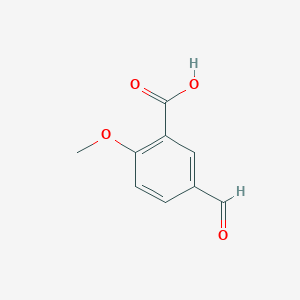

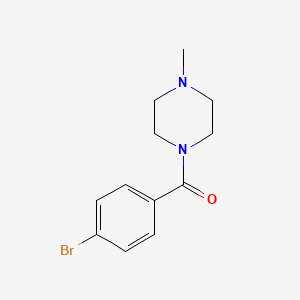

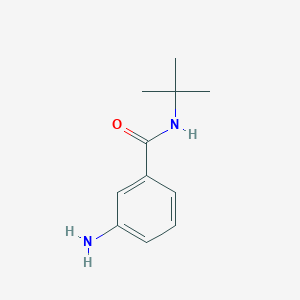

The compound 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a derivative of aniline, where a triazole ring is attached to the aniline moiety at the second position and a chlorine atom is substituted at the fifth position. This structure suggests potential for various chemical reactions and biological activities, as seen in similar compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO to yield N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines in high yields . Another synthesis approach is the copper-catalyzed cascade reaction using isatins and amidine hydrochlorides to produce 2-(1,3,5-triazin-2-yl)aniline derivatives . These methods indicate that the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline could potentially be achieved through similar catalytic or condensation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can be analyzed using vibrational spectroscopy and quantum chemical studies. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been performed to derive the optimized geometry and vibrational wavenumbers . Such studies could be applied to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline to understand its molecular structure in detail.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives can be explored through various reactions. For example, the Schiff base formation of aniline derivatives with aromatic amines in methanol at room temperature suggests that 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline could also participate in similar condensation reactions to form Schiff bases or other derivatives, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and substituents. The presence of a chlorine atom and a triazole ring in 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline would influence its physical properties such as melting point, solubility, and chemical properties like acidity or basicity. Theoretical calculations, such as those performed for 2-chloro-5-(trifluoromethyl) aniline , could provide insights into the electron density distribution, HOMO-LUMO energy gap, and molecular electrostatic potential, which are critical for understanding the reactivity and interaction of the compound with other molecules.

Applications De Recherche Scientifique

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated using MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antibacterial and Antifungal Agents

- Scientific Field : Pharmacology

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities .

- Results : These compounds have shown significant antibacterial and antifungal activities .

Antiviral Agents

- Scientific Field : Virology

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as ribavirin, which is an antiviral .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities .

- Results : These compounds have shown significant antiviral activities .

Antimigraine Agents

- Scientific Field : Neurology

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as rizatriptan, which is an antimigraine .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities .

- Results : These compounds have shown significant antimigraine activities .

Antidepressant Agents

- Scientific Field : Psychiatry

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as trazodone, which is an antidepressant .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities .

- Results : These compounds have shown significant antidepressant activities .

Antitumoral Agents

- Scientific Field : Oncology

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as letrozole and anastrozole, which are antitumoral .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities .

- Results : These compounds have shown significant antitumoral activities .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKDFBSZMCRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407585 | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

CAS RN |

450399-92-5 | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)